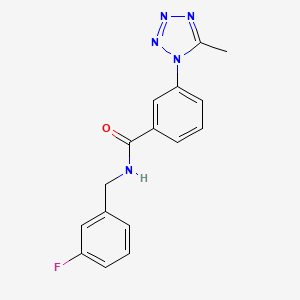![molecular formula C19H21N3O2S2 B12156287 2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B12156287.png)
2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a thienopyrimidine core, which is known for its biological activity, and a methoxyphenyl group, which can influence its chemical properties and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves multiple steps:
Formation of the Thienopyrimidine Core: The initial step involves the synthesis of the thienopyrimidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Sulfanyl Group: The next step involves the introduction of the sulfanyl group to the thienopyrimidine core. This is typically done using thiolating agents under specific conditions.
Attachment of the Methoxyphenyl Group: The final step involves the attachment of the methoxyphenyl group to the acetamide moiety. This can be achieved through a series of coupling reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thienopyrimidine core or the acetamide moiety, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents and catalysts such as palladium.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thienopyrimidine derivatives.
Substitution: Functionalized methoxyphenyl derivatives.
科学研究应用
2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The thienopyrimidine core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-((2-chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- Propanoic acid, 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]
- Benzoic acid, 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]
Uniqueness
2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide is unique due to the presence of the methoxyphenyl group, which can significantly influence its chemical properties and biological activity. This makes it a valuable compound for various research applications.
属性
分子式 |
C19H21N3O2S2 |
|---|---|
分子量 |
387.5 g/mol |
IUPAC 名称 |
2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-[2-(4-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C19H21N3O2S2/c1-12-13(2)26-19-17(12)18(21-11-22-19)25-10-16(23)20-9-8-14-4-6-15(24-3)7-5-14/h4-7,11H,8-10H2,1-3H3,(H,20,23) |
InChI 键 |
OESBYBVSLGDMQP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC(=O)NCCC3=CC=C(C=C3)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methoxy-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide](/img/structure/B12156204.png)
![2-[[4-(4-bromophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide](/img/structure/B12156205.png)
![methyl 3-[({(2Z)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)methyl]benzoate](/img/structure/B12156208.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B12156216.png)
![(4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12156221.png)
![N-(1,3-benzodioxol-5-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12156223.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12156236.png)
![1,3-Dimethyl-5-[(2-methylphenyl)hydrazinylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B12156242.png)
![2-Methyl-4-(phenylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12156249.png)

![3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yloxy)phenyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12156269.png)
![5-(2,5-Dimethoxyphenyl)-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one](/img/structure/B12156271.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-fluorophenyl)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione](/img/structure/B12156277.png)
![2-(4-Butoxyphenyl)-5-[3-methoxy-4-(pentyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12156282.png)
